2-(Biphenyl-4-yl)hexanoic acid
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Overview
Description
2-(Biphenyl-4-yl)hexanoic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by a biphenyl group attached to a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)hexanoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of biphenyl-4-carboxylic acid derivatives.
Reduction: Formation of biphenyl-4-ylhexanol or biphenyl-4-ylhexanal.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
2-(Biphenyl-4-yl)hexanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. For instance, as a non-steroidal anti-inflammatory agent, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . This inhibition can lead to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
4-Biphenylacetic acid: Another biphenyl derivative with anti-inflammatory properties.
2-(4-Biphenyl)propionic acid: Known for its potential use in drug development.
2-Cyclohexen-1-yl(phenyl)acetic acid: A related compound with similar structural features.
Uniqueness
2-(Biphenyl-4-yl)hexanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its longer hexanoic acid chain differentiates it from other biphenyl derivatives, potentially enhancing its solubility and bioavailability .
Properties
CAS No. |
5449-45-6 |
---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-(4-phenylphenyl)hexanoic acid |
InChI |
InChI=1S/C18H20O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h4-8,10-13,17H,2-3,9H2,1H3,(H,19,20) |
InChI Key |
MGZPEPHDIXDHFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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